1-Cyclohexylbut-3-en-1-amine
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Overview
Description
1-Cyclohexylbut-3-en-1-amine is an organic compound characterized by a cyclohexyl group attached to a but-3-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylbut-3-en-1-amine can be synthesized through several methods, including the reduction of 1-cyclohexylbut-3-en-1-one using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. Another approach involves the reaction of cyclohexylmagnesium bromide with but-3-en-1-ol followed by amination.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylbut-3-en-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Alkylated amines.
Scientific Research Applications
1-Cyclohexylbut-3-en-1-amine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its pharmacological properties.
Industry: Employed in the production of various chemical products.
Mechanism of Action
The mechanism by which 1-cyclohexylbut-3-en-1-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Cyclohexylamine
Cyclopentylamine
1-Phenylbut-3-en-1-amine
This comprehensive overview provides a detailed understanding of 1-cyclohexylbut-3-en-1-amine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H19N |
---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
1-cyclohexylbut-3-en-1-amine |
InChI |
InChI=1S/C10H19N/c1-2-6-10(11)9-7-4-3-5-8-9/h2,9-10H,1,3-8,11H2 |
InChI Key |
PUQPFCSWXLYFPN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1CCCCC1)N |
Origin of Product |
United States |
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